Cas no 5775-72-4 (Acetaldehyde, oxime, (Z)-)

Acetaldehyde, oxime, (Z)- structure
Acetaldehyde, oxime, (Z)- structure
Product Name:Acetaldehyde, oxime, (Z)-
CAS No:5775-72-4
Molecular Formula:C2H5NO
Molecular Weight:59.0672
CID:344288
PubChem ID:5324280

Acetaldehyde, oxime, (Z)- Properties

Names and Identifiers

    • Acetaldehyde, oxime, (Z)-
    • F13401
    • 107-29-9
    • Acetaldehyde, oxime
    • CHEBI:50719
    • USAF AM-5
    • NSC4974
    • (Z)-Acetaldoxime
    • (NZ)-N-ethylidenehydroxylamine
    • Q2823824
    • Acetaldehyde oxime, (1Z)-
    • (1Z)-acetaldehyde oxime
    • (Z)-acetaldehyde oxime
    • WLN: QNU2
    • DTXSID401016246
    • acetaldehyde, oxime, (1Z)-
    • acetaldehydeoxime
    • cis-Acetaldehyde oxime
    • 5775-72-4
    • NSC-4974
    • (1Z)-ethanal oxime
    • UNII-IF220J2972
    • A801662
    • IF220J2972
    • InChIKey: FZENGILVLUJGJX-NSCUHMNNSA-N
    • Inchi: InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2+
    • SMILES: C/C=N/O

Computed Properties

  • Exact Mass: 59.03715
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 59.037113783g/mol
  • Heavy Atom Count: 4
  • Complexity: 25.2
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -0.1
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • LogP: log Kow = -0.13
  • PSA: 32.59
  • Refractive Index: Index of refraction: 1.415 at 20 °C/D
  • Boiling Point: 115 °C
  • Melting Point: 45 °C
  • Density: 0.9656 at 20 °C/4 °C

Acetaldehyde, oxime, (Z)- Related Literature

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